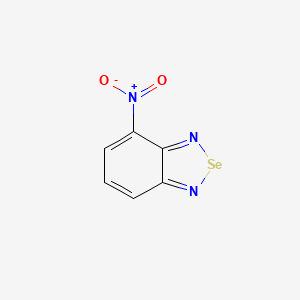

4-Nitro-2,1,3-benzoselenadiazole

CAS No.: 20718-41-6

Cat. No.: VC3786370

Molecular Formula: C6H3N3O2Se

Molecular Weight: 228.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20718-41-6 |

|---|---|

| Molecular Formula | C6H3N3O2Se |

| Molecular Weight | 228.08 g/mol |

| IUPAC Name | 4-nitro-2,1,3-benzoselenadiazole |

| Standard InChI | InChI=1S/C6H3N3O2Se/c10-9(11)5-3-1-2-4-6(5)8-12-7-4/h1-3H |

| Standard InChI Key | PUKFAFPOBCMYAI-UHFFFAOYSA-N |

| SMILES | C1=CC2=N[Se]N=C2C(=C1)[N+](=O)[O-] |

| Canonical SMILES | C1=CC2=N[Se]N=C2C(=C1)[N+](=O)[O-] |

Introduction

Chemical Structure and Fundamental Properties

4-Nitro-2,1,3-benzoselenadiazole (CAS 20718-41-6) is a selenium-containing heterocyclic compound with a molecular formula of C₆H₃N₃O₂Se and a molecular weight of 228.07 g/mol . The structure consists of a selenadiazole ring fused to a benzene ring, with a nitro group positioned at the 4-position. This structural arrangement creates a conjugated system that contributes to its distinctive physical and chemical properties .

The compound exhibits a nearly planar molecular geometry, which facilitates π-electron delocalization throughout the structure . This planarity is significant for its electronic properties and its ability to participate in supramolecular assemblies through various non-covalent interactions. The presence of the selenium atom in the five-membered ring contributes to its polarizability and ability to form chalcogen bonds .

Physical and Chemical Data

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₃N₃O₂Se | |

| Molecular Weight | 228.07-228.08 g/mol | |

| Physical Appearance | Yellow to orange crystalline solid | |

| Melting Point | 221°C | |

| InChIKey | PUKFAFPOBCMYAI-UHFFFAOYSA-N | |

| SMILES | [O-]N+c1cccc2n[se]nc12 |

The compound typically presents as a yellow to orange crystalline solid, with this coloration attributable to its extended conjugated system that absorbs light in the visible spectrum . The nitro group at the 4-position serves as an electron-withdrawing substituent, influencing the electronic distribution throughout the molecule and potentially affecting its reactivity and physical properties .

Synthesis Methodologies

The synthesis of 4-Nitro-2,1,3-benzoselenadiazole typically follows a two-step process. The first step involves the formation of the parent 2,1,3-benzoselenadiazole scaffold, followed by regioselective nitration to introduce the nitro group at the 4-position.

Formation of Benzoselenadiazole Core

The primary approach to synthesizing the benzoselenadiazole core structure involves the reaction of o-phenylenediamine with selenium dioxide (SeO₂) in a suitable solvent, commonly ethanol. This reaction proceeds through the formation of a selenium intermediate that subsequently undergoes cyclization to yield the benzoselenadiazole ring system. The reaction can be represented as:

o-phenylenediamine + SeO₂ → 2,1,3-benzoselenadiazole + H₂O

Nitration Procedure

Following the formation of the benzoselenadiazole scaffold, regioselective nitration is performed to introduce the nitro group at the 4-position. This nitration step typically employs nitration agents such as nitric acid or nitronium salts under carefully controlled conditions to achieve the desired substitution pattern. The electronic properties of the benzoselenadiazole ring system influence the regioselectivity of this nitration, preferentially directing the nitro group to the 4-position.

Crystal Structure and Supramolecular Organization

The crystal structure of 4-Nitro-2,1,3-benzoselenadiazole has been determined through X-ray crystallography, revealing important insights into its molecular packing and intermolecular interaction patterns .

Molecular Packing and Intermolecular Interactions

In the crystalline state, 4-Nitro-2,1,3-benzoselenadiazole molecules form an extensive network structure through various non-covalent interactions. The crystal structure analysis reveals that the molecules are linked through intermolecular C—H⋯O hydrogen bonds, forming ring motifs designated as R₂²(7) and R₃³(8) that are oriented parallel to the bc plane of the crystal lattice .

Additionally, significant π–π stacking interactions are observed between the aromatic rings of adjacent molecules, with centroid-to-centroid distances measuring 3.746(3) and 3.697(3) Å . These π–π interactions contribute substantially to the stabilization of the crystal packing and influence the electronic properties of the material in its solid state.

Hirshfeld Surface Analysis

A comprehensive Hirshfeld surface analysis of the crystal structure has provided quantitative insights into the contributions of various intermolecular interactions responsible for the crystal packing of 4-Nitro-2,1,3-benzoselenadiazole . The analysis reveals the following percentage contributions:

| Interaction Type | Contribution (%) | Reference |

|---|---|---|

| H⋯O/O⋯H | 19.6 | |

| H⋯N/N⋯H | 11.0 | |

| H⋯Se/Se⋯H | 8.5 | |

| O⋯Se/Se⋯O | 8.2 | |

| H⋯H | 7.4 | |

| C⋯N/N⋯C | 7.3 | |

| N⋯Se/Se⋯N | 7.2 |

Crystal Voids Analysis

The crystal structure of 4-Nitro-2,1,3-benzoselenadiazole has been analyzed for the presence of voids or cavities within the crystal lattice. The volume of crystal voids and the percentage of free space have been calculated to be 25.60 ų and 3.73%, respectively . This relatively low void percentage indicates a compact crystal packing with no significant cavities, which has implications for the compound's physical properties, including thermal stability and density.

Supramolecular Chemistry and Cocrystal Formation

One of the notable aspects of 4-Nitro-2,1,3-benzoselenadiazole is its ability to participate in cocrystal formation, demonstrating its potential in supramolecular chemistry and crystal engineering.

Cocrystal with 4-Nitrophenol

A significant example of the supramolecular capabilities of 2,1,3-benzoselenadiazole (the parent compound of 4-Nitro-2,1,3-benzoselenadiazole) is its ability to form a 1:1 cocrystal with 4-nitrophenol . While this specific example involves the unsubstituted benzoselenadiazole rather than the 4-nitro derivative, it provides valuable insights into the supramolecular behavior of this class of compounds.

In this cocrystal, pairs of benzoselenadiazole molecules are held together by Se⋯N chalcogen bonds with a distance of 2.88 Å, forming a cyclic supramolecular synthon . These synthons are further connected to 4-nitrophenol molecules through O—H⋯N hydrogen bonds (H⋯N distance of 1.96 Å) and N—Se⋯O chalcogen bonds (Se⋯O distance of 3.37 Å) .

The resulting assembly forms a one-dimensional ribbon structure, with adjacent ribbons stabilized by π⋯π stacking interactions between benzoselenadiazole molecules, ultimately creating a two-dimensional supramolecular network . This example illustrates the potential of benzoselenadiazole derivatives, including 4-Nitro-2,1,3-benzoselenadiazole, to participate in complex supramolecular architectures through a combination of hydrogen bonding, chalcogen bonding, and π-stacking interactions.

Applications in Materials Science and Organic Synthesis

4-Nitro-2,1,3-benzoselenadiazole and related compounds have found various applications in research, particularly in materials science and organic synthesis.

Materials Science Applications

The unique electronic properties of 4-Nitro-2,1,3-benzoselenadiazole, stemming from its conjugated system and the presence of the selenium atom, make it valuable for applications in materials science . These applications include:

-

Development of organic semiconductors, where the extended π-conjugation contributes to charge transport properties

-

Sensor development, leveraging the compound's electronic and optical properties

-

Photoactive materials, utilizing its ability to absorb light in the visible spectrum

The presence of the nitro group further modifies the electronic properties of the benzoselenadiazole core, potentially enhancing its utility in these applications by altering its electron affinity and redox properties .

Organic Synthesis Applications

In organic synthesis, 4-Nitro-2,1,3-benzoselenadiazole serves as a valuable intermediate for the preparation of various nitrogen-containing compounds. Key synthetic applications include:

-

Serving as a precursor in the synthesis of more complex heterocyclic systems

-

Undergoing deselenation reactions to yield functionalized amines and related nitrogen compounds

-

Participating in various transformations where the nitro group can be utilized as a handle for further functionalization

The reactivity of the selenadiazole ring and the nitro group provides multiple sites for chemical transformations, making this compound a versatile building block in organic synthesis.

| Quantity | Price (EUR) | Reference |

|---|---|---|

| 100 mg | 30.00-32.00 | |

| 250 mg | 34.00-96.00 | |

| 500 mg | 148.00 | |

| 1 g | 111.00-131.00 | |

| 5 g | 473.00 | |

| 25 g | 2,023.00 |

This pricing information indicates that the compound is relatively expensive, particularly in larger quantities, which is typical for specialized organoselenium compounds that require multiple synthetic steps and purification procedures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume